molecular formula C22H14ClNO3 B11569198 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11569198
M. Wt: 375.8 g/mol
InChI Key: WEDJMNHYPLYRIY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound with the molecular formula C22H14ClNO3 It is characterized by the presence of a benzofuran ring, a benzamide group, and a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base such as pyridine to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can be compared with similar compounds such as:

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiobenzamide: Contains a thiobenzamide group, which may confer different chemical properties.

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzylamine: Features a benzylamine group, potentially altering its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H14ClNO3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C22H14ClNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h1-13H,(H,24,26)

InChI Key

WEDJMNHYPLYRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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